3-[2-(4-Acetyl-2-methoxyphenoxy)ethyl]quinazolin-4-one
Overview
Description
3-[2-(4-Acetyl-2-methoxyphenoxy)ethyl]quinazolin-4-one is a synthetic organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Acetyl-2-methoxyphenoxy)ethyl]quinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-methoxy-4-acetylphenol with ethyl bromoacetate to form an intermediate ester. This ester is then subjected to cyclization with anthranilic acid under basic conditions to yield the quinazolinone core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-Acetyl-2-methoxyphenoxy)ethyl]quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced quinazolinone analogs.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents on the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions include a variety of quinazolinone derivatives with altered functional groups, which can exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown promise in biological assays, particularly in antimicrobial and anticancer studies.
Medicine: Research indicates potential therapeutic applications, including anti-inflammatory and analgesic properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-[2-(4-Acetyl-2-methoxyphenoxy)ethyl]quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects. Additionally, it can interact with microbial enzymes, leading to antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Quinazolin-4-one: The parent compound with a simpler structure.
2-(4-Acetylphenoxy)ethylquinazolin-4-one: A similar compound with a different substitution pattern.
4-Acetyl-2-methoxyphenoxyethylquinazolin-4-one: Another analog with variations in the substituent positions
Uniqueness
3-[2-(4-Acetyl-2-methoxyphenoxy)ethyl]quinazolin-4-one stands out due to its specific substitution pattern, which imparts unique biological activities and chemical properties. Its combination of acetyl and methoxy groups enhances its potential as a therapeutic agent and a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
3-[2-(4-acetyl-2-methoxyphenoxy)ethyl]quinazolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-13(22)14-7-8-17(18(11-14)24-2)25-10-9-21-12-20-16-6-4-3-5-15(16)19(21)23/h3-8,11-12H,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKOMTTUVHTIPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCCN2C=NC3=CC=CC=C3C2=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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